An inositol
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Inositol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
| Record name | (-)-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydroxycyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inositol [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neo-inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muco-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epi-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scyllitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chiro-inositol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | allo-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol [Nonspecific isomer] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | scyllo-inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-chiro-Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 643-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Muco-Inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 643-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inosite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1D-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Epi-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muco-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1L-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | scyllo-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIS-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUCO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SCYLLO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPI-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Phytate Hydrolysis: Conventional Industrial Production
Phytate (myo-inositol hexakisphosphate), abundant in plant-derived materials like rice bran and corn steep liquor, serves as the primary industrial precursor for inositol production. The process involves acid hydrolysis under high-temperature conditions (100–120°C) using sulfuric or hydrochloric acid, followed by neutralization and crystallization. While this method achieves yields of 70–80% , it generates substantial phosphate-laden wastewater, with 1 ton of inositol producing ~5 tons of acidic effluent containing 12–15% phosphate residues . Recent innovations focus on closed-loop systems for phosphate recovery, though energy intensity (≥2.5 kWh/kg product) remains a limitation .
Chemical Synthesis: Stereochemical Challenges and Advances
Chemical routes to inositol isomers require precise control over stereochemistry. A landmark approach converts myo-inositol to conduritol intermediates via benzoylation and dihydroxylation, enabling access to neo-, epi-, and chiro-inositol derivatives (Figure 1) . Key steps include:
-
Benzoylation : Protection of hydroxyl groups using benzoyl chloride (yield: 85–90%)
-
Diels-Alder Reaction : Formation of conduritol frameworks (60–70% efficiency)
-
Osmium Tetroxide-Mediated Dihydroxylation : Stereospecific ring opening (≥95% enantiomeric excess)
This method produces racemic mixtures requiring chromatographic separation, limiting scalability. Emerging catalytic asymmetric synthesis using chiral auxiliaries shows promise for enantiopure yields but remains at laboratory scale .
Enzymatic Conversion: Sustainable Biocatalytic Routes
The patent US20180057844A1 details a four-enzyme cascade converting starch/cellulose to inositol with 92% molar yield :
| Enzyme | Concentration (U/mL) | Temperature (°C) | Time (h) |
|---|---|---|---|
| α-Glucan Phosphorylase | 0.05 | 60 | 40 |
| Phosphoglucomutase | 1.0 | 60 | 40 |
| Inositol-3-Phosphate Synthase | 0.05 | 60 | 40 |
| Inositol Monophosphatase | 2.0 | 60 | 40 |
This system operates at atmospheric pressure, eliminating the need for specialized reactors. Substrate flexibility (starch derivatives or cellulose) reduces raw material costs by 30–40% compared to phytate-based processes . However, enzyme thermostability above 70°C requires improvement for industrial adoption.
Microbial Fermentation: Metabolic Engineering Breakthroughs
Metabolic engineering of Escherichia coli has achieved theoretical maximum yields (1 mol inositol/mol glucose) through:
-
Glucose-6-Phosphate Isomerase Knockout : Redirecting flux to myo-inositol-1-phosphate synthase (MIPS)
-
MIPS Overexpression : 15-fold increase in activity versus wild-type strains
-
Phosphatase Integration : Hydrolysis of inositol monophosphate to free inositol
Fed-batch bioreactors achieve titers of 48 g/L with productivity of 0.67 g/L/h, though proteomic analyses reveal metabolic burden from heterologous enzyme expression . Co-culture systems pairing specialized pathway modules may address this limitation.
Natural Source Extraction: Optimized Isolation Techniques
Japanese rice bran (Oryza sativa Japonica) extraction protocols yield 6.8 mg inositol/g bran using microwave assistance (Table 1) :
| Parameter | Conventional Extraction | Microwave-Assisted |
|---|---|---|
| Temperature (°C) | 80 | 80 |
| Time | 120 min | 5 min |
| Solvent Ratio (w/v) | 1:10 | 1:10 |
| Yield (mg/g) | 5.2 ± 0.3 | 6.8 ± 0.4 |
The extract demonstrates bioactivity in inhibiting calcium oxalate monohydrate crystallization (82% reduction at 50 μg/mL), highlighting dual utility in nutraceutical production . Scalability tests show consistent yields up to 50 kg batch processing.
Chemical Reactions Analysis
Types of Reactions: Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be phosphorylated to form inositol phosphates, which are crucial in cellular signaling .
Common Reagents and Conditions:
Oxidation: Inositol can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Major Products: The major products formed from these reactions include various inositol phosphates, such as inositol hexakisphosphate (phytic acid), which play significant roles in cellular processes .
Scientific Research Applications
Metabolic Disorders
Polycystic Ovary Syndrome (PCOS)
Inositol has been extensively studied for its efficacy in treating PCOS, a condition characterized by insulin resistance and hormonal imbalances. Myo-inositol and D-chiro-inositol are the two main isomers investigated.
- Efficacy : A systematic review of 26 randomized controlled trials involving 1691 patients showed that inositol treatment significantly improved menstrual cycle regularity and reduced hyperandrogenism compared to placebo and was non-inferior to metformin .
| Outcome | Inositol Group (Mean Difference) | Placebo Group (Mean Difference) | Metformin Group (Mean Difference) |
|---|---|---|---|
| Regular Menstrual Cycle | 1.79 (CI: 1.13; 2.85) | - | - |
| Body Mass Index | -0.45 (CI: -0.89; -0.02) | - | - |
| Free Testosterone | -0.41 (CI: -0.69; -0.13) | - | - |
| SHBG Levels | 32.06 (CI: 1.27; 62.85) | - | 2.78 (CI: 0.02; 5.54) |
- Mechanism : Inositol enhances insulin sensitivity, which is crucial for managing weight and metabolic health in PCOS patients .
Weight Management
Inositol supplementation has shown promise in reducing body mass index among various populations, particularly in individuals with metabolic syndrome and PCOS.
- Findings : A meta-analysis indicated that inositol supplementation leads to significant reductions in body mass index, especially in younger adults .
Psychiatric Applications
Inositol has been explored as a potential treatment for mood disorders, including depression and anxiety.
- Clinical Insights : Research indicates that inositol may enhance serotonin receptor sensitivity, contributing to its anxiolytic effects . However, results have been mixed regarding its efficacy as a standalone treatment for mood disorders.
| Study Type | Findings |
|---|---|
| Randomized Controlled Trials | No significant improvement in clinical outcomes when used alone . |
| Combination Therapy | More promising results when used alongside conventional treatments . |
Reproductive Health
Inositol's role in fertility has been highlighted through its impact on oocyte quality and hormonal balance.
- Infertility Treatment : Studies have shown that myo-inositol supplementation can enhance oocyte quality and increase sperm motility .
Cancer Prevention
Emerging research suggests that inositol may have protective effects against certain types of cancer due to its antioxidant properties.
Mechanism of Action
Inositol exerts its effects through various biochemical pathways. It acts as a precursor for the synthesis of phosphatidylinositol, which is involved in cell signaling . Inositol phosphates, derived from inositol, play crucial roles in signal transduction, regulating processes like cell growth, apoptosis, and metabolism . Inositol also enhances insulin sensitivity, improving glucose uptake and utilization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Inositol vs. Choline
Though both are lipotropic agents, inositol and choline differ in structure and mechanism. Inositol is a cyclohexanehexol, while choline is a quaternary ammonium salt. Both synergize in lipid metabolism—choline facilitates hepatic fat export via VLDL, whereas inositol enhances insulin sensitivity and mitochondrial fatty acid oxidation . Clinically, combined supplementation improves outcomes in polycystic ovary syndrome (PCOS) and fatty liver disease .
Inositol vs. Carbohydrates
Inositol shares the empirical formula C₆H₁₂O₆ with hexoses like glucose but lacks a carbonyl group, conferring greater chemical stability. This structural distinction allows inositol derivatives (e.g., inositol phosphates) to resist enzymatic degradation in harsh environments, making them ideal for biosurfactants and signaling molecules .
Inositol Stereoisomers
The biological activity of inositol depends on stereochemistry:
- myo-inositol: Critical for phosphatidylinositol synthesis and insulin signaling .
- scyllo-inositol: Reduces Aβ amyloid plaques in Alzheimer’s models but shows weak inhibition of islet amyloid polypeptide (IAPP) aggregation .
- chiro-inositol: Enhances insulin sensitivity in PCOS but lacks anti-amyloid activity .
- epi-inositol: Moderately inhibits IAPP fibril formation, less effectively than myo-inositol .
Table 1: Comparative Effects of Inositol Stereoisomers on Amyloid Inhibition
Functional Comparison with Signaling Molecules
Inositol Phosphates vs. Cyclic AMP
Inositol 1,4,5-trisphosphate (IP₃) and cyclic AMP (cAMP) are second messengers, but their regulatory pathways differ:
- IP₃ : Mobilizes intracellular calcium via ER receptors, modulated by 5-phosphatases (e.g., SHIP1/2) .
- cAMP: Activates protein kinase A (PKA), regulated by phosphodiesterases. Adenosine receptors selectively modulate IP₃ and cAMP pathways, with xanthine antagonists like DPCPX showing 10-fold higher potency for IP₃-linked receptors .
Table 2: Key Enzymes in Inositol Phosphate Metabolism
Inositol vs. Phosphatidylinositol Derivatives
Phosphatidylinositol (PI) anchors membrane-associated proteins, while its phosphorylated forms (e.g., PIP₃) recruit signaling proteins like AKT. In contrast, free inositol regulates osmolarity and is a precursor for PI synthesis. Dysregulation of PI metabolism is linked to cancer, whereas inositol deficiency correlates with metabolic syndrome .
Clinical and Therapeutic Comparisons
Inositol vs. Metformin in PCOS
Both improve insulin resistance in PCOS, but myo-inositol lacks metformin’s gastrointestinal side effects. In a clinical trial, myo-inositol restored ovulation in 65% of patients vs.
Inositol vs. Antidepressants
Despite modulating serotonin and dopamine pathways, inositol monotherapy shows inconsistent results in depression, contrasting its efficacy in panic disorder (50% reduction in attack frequency) .
Biological Activity
Inositol, a carbohydrate and a member of the vitamin B complex, plays significant roles in various biological processes. It exists in several forms, with myo-inositol and inositol hexakisphosphate (IP6) being the most studied. This article delves into the biological activities of inositol, highlighting its effects on metabolic disorders, cancer, and neurological conditions, supported by research findings and case studies.
1. Overview of Inositol and Its Forms
Inositol is a six-carbon cyclic sugar that serves as a precursor for various signaling molecules. The most prevalent form in human tissues is myo-inositol , which is involved in cellular signaling pathways, particularly those related to insulin sensitivity and neurotransmitter function. Other forms include D-chiro-inositol and inositol hexakisphosphate (IP6) , each exhibiting unique biological activities.
2.1 Role in Polycystic Ovary Syndrome (PCOS)
Inositol supplementation has been extensively studied for its benefits in managing PCOS, a common endocrine disorder among women. A systematic review indicated that myo-inositol significantly improves insulin sensitivity and reduces body mass index (BMI) in women with PCOS:
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Agrawal et al. (2019) | Women with PCOS | Myo-inositol 1800 mg | Decreased BMI (WMD = -0.41 kg/m²) |
| Genazzani et al. (2019) | Overweight/obese women with PCOS | Myo-inositol 1000 mg | Improved insulin sensitivity |
| Iuorno et al. (2002) | Lean women with PCOS | D-chiro-inositol 600 mg | Enhanced ovulation |
These studies collectively suggest that inositol can effectively regulate metabolic parameters in PCOS patients, leading to improved reproductive outcomes .
2.2 Impact on Insulin Sensitivity
Inositols play a crucial role in enhancing insulin signaling pathways. Research indicates that both myo-inositol and D-chiro-inositol can improve insulin sensitivity by modulating the phosphatidylinositol signaling pathway:
- Myo-inositol enhances glucose uptake and reduces hyperinsulinemia.
- D-chiro-inositol acts synergistically with myo-inositol to optimize insulin action.
A study reported that supplementation with these inositols led to significant improvements in glycemic control among individuals with insulin resistance .
Inositols exhibit anticancer properties through several mechanisms:
- Cell Cycle Regulation : Inositols inhibit the phosphorylation of retinoblastoma protein (pRB), preventing cell cycle progression.
- Signal Transduction Modulation : They disrupt key signaling pathways such as PI3K/Akt, which are often upregulated in cancer cells .
- Inhibition of Inflammatory Pathways : Inositols reduce the expression of inflammatory markers and metalloproteinases, which are associated with cancer metastasis.
Research has shown that IP6 can enhance the efficacy of conventional cancer therapies by promoting apoptosis in cancer cells while sparing normal cells .
4. Neuroprotective Effects
Inositol has been implicated in the treatment of various neurological disorders, including depression and Alzheimer’s disease:
- Depression : Clinical trials indicate that myo-inositol supplementation can improve symptoms of depression by enhancing serotonin receptor sensitivity.
- Alzheimer’s Disease : In animal models, myo-inositol has shown potential to reduce amyloid plaque formation, a hallmark of Alzheimer’s pathology.
These findings underscore the neuroprotective properties of inositol, suggesting its utility as a therapeutic agent for mood disorders and neurodegenerative diseases .
5. Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of inositols across different health conditions:
- PCOS Management : A double-blind placebo-controlled trial demonstrated significant reductions in insulin levels and improvements in ovulation rates among women treated with myo-inositol compared to placebo .
- Cancer Therapy Augmentation : A case report highlighted a patient with ovarian cancer who experienced reduced tumor size following treatment with IP6 alongside conventional chemotherapy .
- Neurological Improvement : A study involving patients with depression showed that those receiving myo-inositol reported greater improvements on standardized depression scales compared to those receiving placebo .
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the effects of inositol on growth performance in animal models?
- Methodology : Use a randomized complete block design with factorial arrangements to evaluate interactions between inositol and other variables (e.g., phytase concentrations). Include fixed effects such as block, inositol levels, and interactions, and apply orthogonal contrast comparisons to isolate specific effects. Pen-level replication ensures statistical rigor .
- Example : In swine studies, a 2 × 3 factorial design (inositol levels × phytase concentrations) with pen as the experimental unit allows analysis of feed efficiency and blood metabolites.
Q. What standardized protocols are recommended for quantifying inositol and its phosphorylated derivatives in biological samples?
- Methodology : Employ high-performance liquid chromatography (HPLC) or enzymatic assays to measure inositol phosphates (InsP4–InsP6). Validate methods using spike-recovery experiments and report limits of quantification (LOQ). For phytate (InsP6), acid extraction followed by anion-exchange chromatography is widely accepted .
- Data Handling : Use triplicate measurements and report coefficients of variation (CV) to ensure reproducibility.
Q. How can researchers investigate the role of 3-phosphorylated inositol lipids in cellular signaling pathways?
- Methodology : Combine lipid kinase assays with genetic models (e.g., knockouts or CRISPR-edited cells) to study enzyme activity (e.g., PI3K). Use fluorescence microscopy to track subcellular localization of 3-phosphoinositides and their interaction with protein domains (e.g., PH domains) .
- Advanced Tools : Structural analysis of lipid-protein interactions via X-ray crystallography or NMR provides mechanistic insights .
Q. What experimental frameworks are suitable for analyzing inositol’s impact on psychiatric disorders in preclinical models?
- Methodology : Utilize randomized, placebo-controlled trials (RCTs) with double-blinding to minimize bias. Measure behavioral outcomes (e.g., anxiety-like behaviors in rodents) alongside inositol levels in cerebrospinal fluid. Include washout periods to assess rebound effects .
- Limitations : Short study durations (<8 weeks) may underestimate long-term efficacy; consider longitudinal designs .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize inositol extraction from plant matrices?
- Methodology : Apply a Box-Behnken design to test variables like temperature (40–120°C), extraction time (3–30 min), and solvent ratios (water:ethanol). Use regression models to predict optimal conditions and validate with duplicate runs .
- Example : A 3-level RSM design with 15 experiments identified 80°C, 20 min, and 50% ethanol as optimal for recovering bioactive inositols from Lycium barbarum .
Q. What strategies resolve contradictions in inositol’s dose-dependent effects across clinical studies?
- Methodology : Conduct meta-analyses with sensitivity analyses to account for heterogeneity (e.g., dosing regimens, participant demographics). Use funnel plots to detect publication bias and subgroup analyses to identify moderators (e.g., baseline inositol levels) .
- Case Study : A meta-analysis of 12 RCTs found 12–18 g/day inositol effective for panic disorder but inconsistent for depression, highlighting the need for phenotype-specific protocols .
Q. How can genetic dissection elucidate the organismal-level roles of 3-phosphoinositides in disease models?
- Methodology : Generate tissue-specific knockout mice (e.g., PI3Kγ-deficient models) to study immune or metabolic pathways. Pair with lipidomic profiling to correlate 3-phosphoinositide levels with phenotypic outcomes .
- Challenges : Compensatory mechanisms may obscure findings; use inducible knockouts for temporal control .
Q. What experimental approaches validate synergistic effects between inositol and phytase in reducing dietary phosphorus waste?
- Methodology : In poultry trials, measure phosphorus digestibility and phytate degradation using in vitro simulations of gastrointestinal conditions. Compare inositol-phytase co-administration vs. individual treatments via ANOVA with Tukey’s post hoc tests .
- Data Interpretation : Significant interactions between inositol and phytase indicate synergy; report effect sizes (e.g., η²) to quantify variance explained .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
